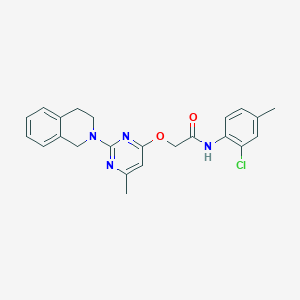

N-(2-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O2/c1-15-7-8-20(19(24)11-15)26-21(29)14-30-22-12-16(2)25-23(27-22)28-10-9-17-5-3-4-6-18(17)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTKBPKCGBJDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide, a compound with the molecular formula C23H23ClN4O2, has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and relevant research findings.

- Molecular Formula : C23H23ClN4O2

- Molecular Weight : 422.92 g/mol

- CAS Number : 1251557-99-9

- Minimum Purity : 95% .

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, a related class of compounds demonstrated potent activity against Mycobacterium tuberculosis (Mtb), suggesting a novel mechanism of action distinct from traditional antibiotics .

The biological activity of this compound is hypothesized to involve the inhibition of specific targets within microbial cells. In particular, compounds with similar structures have been shown to interact with the cytochrome bc1 complex and disrupt cell wall integrity without inducing common resistance mechanisms associated with conventional antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Additionally, there is emerging evidence that compounds containing the 3,4-dihydroisoquinoline moiety may possess neuroprotective properties. These compounds have been implicated in the modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative conditions such as Parkinson's disease. The structural components of this compound suggest potential interactions with NMDA receptors, which are critical in excitotoxicity pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on similar compounds indicate that modifications to the pyrimidine and isoquinoline rings can significantly influence biological activity. For instance, variations in substituents on these rings can enhance potency against specific bacterial strains or improve neuroprotective effects .

| Compound Structure | Activity | Notes |

|---|---|---|

| N-(2-chloro-4-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide | Antimicrobial | Potential novel mechanism against Mtb |

| Related pyrimidine derivatives | Neuroprotective | Modulation of NMDA receptor activity |

Case Study 1: Antitubercular Activity

A study evaluating the antitubercular properties of a series of pyrimidine derivatives found that several compounds exhibited significant activity against clinical strains of Mtb. The study highlighted that these compounds did not show cross-resistance with existing antituberculosis drugs, reinforcing their potential as novel therapeutics .

Case Study 2: Neuroprotection in Animal Models

In animal models simulating neurodegenerative diseases, compounds similar to N-(2-chloro-4-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide demonstrated reduced neuroinflammation and improved motor function. These findings suggest that such compounds could be further investigated for their therapeutic potential in conditions like Alzheimer's and Parkinson's disease .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. The compound's mechanism involves the modulation of cell signaling pathways critical for tumor growth and survival.

Case Study : A study conducted by the National Cancer Institute evaluated this compound against a panel of approximately sixty cancer cell lines. The results demonstrated a notable inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .

Neurological Disorders

The compound has also been investigated for its effects on central nervous system disorders. Its structural components suggest potential interactions with G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of neurological conditions such as depression and anxiety.

Research Insight : The development of allosteric modulators targeting GPCRs has opened new avenues for treating CNS disorders. This compound may serve as a scaffold for designing novel therapeutics aimed at enhancing or inhibiting specific receptor activities .

Anti-inflammatory Properties

In silico docking studies have indicated that N-(2-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases such as arthritis or asthma.

Experimental Findings : Preliminary experiments have shown that compounds with similar structures exhibit anti-inflammatory effects, warranting further investigation into this compound's efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrimidine and isoquinoline moieties may enhance biological activity and selectivity.

| Structural Component | Modification Impact |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and receptor binding affinity |

| Isoquinoline Ring | Critical for CNS activity; modifications may improve efficacy |

| Pyrimidine Moiety | Variations can alter anti-inflammatory properties |

Chemical Reactions Analysis

Pyrimidine Core Functionalization

The 6-methylpyrimidin-4-yloxy group is synthesized via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring. Chloride or other leaving groups are displaced by oxygen nucleophiles (e.g., hydroxylamine derivatives) under basic conditions . For example:

Acetamide Side-Chain Formation

The acetamide group is introduced via amidation between 2-chloroacetyl chloride and the aromatic amine (2-chloro-4-methylaniline) . Carbodiimide coupling agents (e.g., EDCl/HOBt) may facilitate this reaction in aprotic solvents like dichloromethane or acetonitrile :

-

Reaction :

Dihydroisoquinoline Coupling

The dihydroisoquinoline group is appended to the pyrimidine ring via Buchwald-Hartwig amination or Ullmann-type coupling, leveraging palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) . This step requires careful control of temperature (80–120°C) and inert atmospheres .

Reactivity Under Acidic/Basic Conditions

The compound’s stability and reactivity vary significantly with pH:

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of structurally related compounds indicates:

Catalytic Reactions

The compound participates in transition-metal-catalyzed transformations:

Cross-Coupling Reactions

The chloroacetamide group undergoes Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh) :

Hydrogenation

Catalytic hydrogenation (H, Pd/C) reduces the dihydroisoquinoline’s unsaturated bonds, yielding tetrahydroisoquinoline derivatives :

Oxidative Reactivity

The pyrimidine and dihydroisoquinoline moieties are susceptible to oxidation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.